molecular formula C15H17N3O5S B11193630 methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate

methyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate

Cat. No.: B11193630
M. Wt: 351.4 g/mol
InChI Key: ZMYJLSYSSWFXCM-UHFFFAOYSA-N
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Description

METHYL [4,4-DIOXIDO-3-(1-PYRROLIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]ACETATE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidinylcarbonyl group and a benzothiadiazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL [4,4-DIOXIDO-3-(1-PYRROLIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzothiadiazine intermediate.

    Methylation: The final step involves the methylation of the compound to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

METHYL [4,4-DIOXIDO-3-(1-PYRROLIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

METHYL [4,4-DIOXIDO-3-(1-PYRROLIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL [4,4-DIOXIDO-3-(1-PYRROLIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]ACETATE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar benzothiadiazine ring structures.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.

Uniqueness

METHYL [4,4-DIOXIDO-3-(1-PYRROLIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]ACETATE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H17N3O5S

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[4,4-dioxo-3-(pyrrolidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]acetate

InChI

InChI=1S/C15H17N3O5S/c1-23-13(19)10-18-11-6-2-3-7-12(11)24(21,22)14(16-18)15(20)17-8-4-5-9-17/h2-3,6-7H,4-5,8-10H2,1H3

InChI Key

ZMYJLSYSSWFXCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2S(=O)(=O)C(=N1)C(=O)N3CCCC3

Origin of Product

United States

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